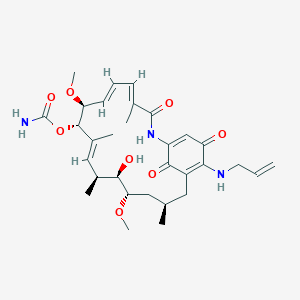
17-Allylamino-17-demethoxygeldanamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-Allylamino-17-demethoxygeldanamycin is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of heat shock protein 90 (Hsp90). This compound is a derivative of geldanamycin and is known for its antitumor properties. It has been extensively studied for its potential in cancer therapy due to its ability to induce apoptosis and inhibit the activity of oncogenic proteins such as N-ras, Ki-ras, c-Akt, and p185 erB2 .
准备方法
The synthesis of 17-Allylamino-17-demethoxygeldanamycin involves several steps. One common method includes the preparation of geldanamycin from cultures of Streptomyces hygroscopicus. The biomass is harvested and extracted with acetone after 7-10 days of growth . The synthetic route typically involves the allylation of 17-demethoxygeldanamycin to produce this compound. Industrial production methods often utilize nanoparticle albumin-bound formulations to improve the solubility and bioavailability of the compound .
化学反应分析
17-Allylamino-17-demethoxygeldanamycin undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo reductive metabolism, generating the corresponding hydroquinone, which serves as a reservoir and can revert to the original compound upon exposure to oxygen.
Substitution: The allylamino group can participate in substitution reactions, which are crucial for its biological activity.
Common Reagents and Conditions: Reagents such as deoxycholic acid and conditions involving extracellular signal-regulated kinase 1/2, AKT, c-Jun NH2-terminal kinase 1/2, and p38 mitogen-activated protein kinase are commonly used.
Major Products: The major products formed from these reactions include various hydroquinone derivatives and other metabolites that retain biological activity.
科学研究应用
17-Allylamino-17-demethoxygeldanamycin has a wide range of scientific research applications:
Cancer Therapy: It has been shown to enhance the lethality of tumor cells by inhibiting Hsp90, leading to the degradation of oncogenic proteins and induction of apoptosis.
Neurodegenerative Diseases: The compound has been studied for its potential to reduce amyloid plaques and neurofibrillary tangles in Alzheimer’s disease and frontotemporal dementia models.
作用机制
The primary mechanism of action of 17-Allylamino-17-demethoxygeldanamycin involves the inhibition of Hsp90. By binding to Hsp90, the compound disrupts the protein chaperone functions, leading to the degradation of client proteins through the ubiquitin-proteasome pathway . This results in the inhibition of multiple signaling pathways, including those involving Akt, Raf-1, and p185 erB2, ultimately leading to apoptosis and reduced cell proliferation .
相似化合物的比较
17-Allylamino-17-demethoxygeldanamycin is often compared with other geldanamycin derivatives such as 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17DMAG). Both compounds share similar mechanisms of action and biological activities, but 17DMAG is more water-soluble and has shown greater potency in some cancer models . Other similar compounds include herbimycin A and tanespimycin, which also target Hsp90 but differ in their toxicity profiles and stability .
属性
分子式 |
C31H43N3O8 |
|---|---|
分子量 |
585.7 g/mol |
IUPAC 名称 |
[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 |
InChI 键 |
AYUNIORJHRXIBJ-HTLBVUBBSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


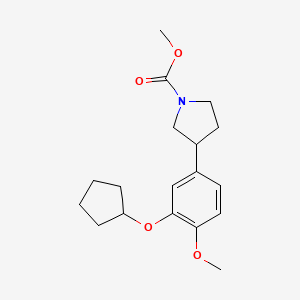
![3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781187.png)
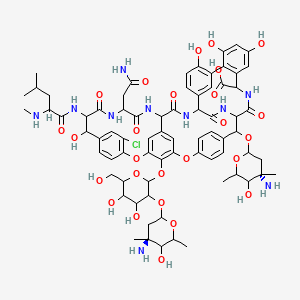
![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)
![2-(Cyclopentylmethyl)-5-methylspiro[3,8-dihydroimidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10781206.png)
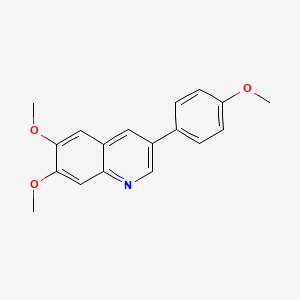
![[(2,4-Diaminopyridino[2,3-d]pyrimidin-6-yl)methyl](3,4,5-trimethoxyphenyl)methylamine](/img/structure/B10781238.png)
![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)
![5-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-2-(3,7,11-trimethyldodeca-2,6,10-trienoylamino)pentanoic acid](/img/structure/B10781251.png)
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)
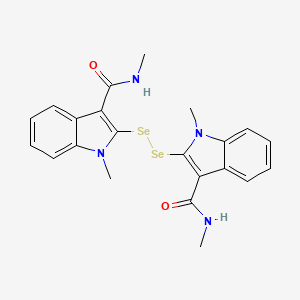
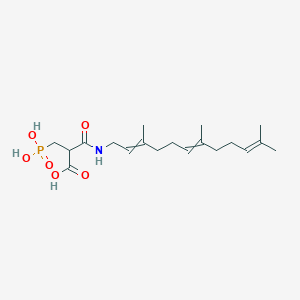
![3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B10781262.png)

